molecular formula C21H24N4O4S2 B6495314 ethyl 1-[2-({5-[2-(1,3-benzothiazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]piperidine-3-carboxylate CAS No. 1351633-29-8

ethyl 1-[2-({5-[2-(1,3-benzothiazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]piperidine-3-carboxylate

Cat. No.: B6495314
CAS No.: 1351633-29-8
M. Wt: 460.6 g/mol
InChI Key: LPMOSMAXCWJLBM-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining three pharmacologically relevant motifs:

  • 1,3-Benzothiazole: A bicyclic aromatic system with sulfur and nitrogen atoms, known for enhancing π-π stacking and hydrogen-bonding interactions in medicinal chemistry .
  • 1,3,4-Oxadiazole: A heterocyclic ring with two nitrogen atoms and one oxygen atom, contributing to metabolic stability and bioisosteric replacement of ester or amide groups .
  • Piperidine-3-carboxylate: A six-membered nitrogen-containing ring with a carboxylate ester, influencing solubility and conformational flexibility .

The sulfanyl acetyl linker bridges the oxadiazole and piperidine moieties, enabling structural modularity. This design is typical of kinase inhibitors or antimicrobial agents, where such hybrids optimize target binding and pharmacokinetics.

Properties

IUPAC Name

ethyl 1-[2-[[5-[2-(1,3-benzothiazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4S2/c1-2-28-20(27)14-6-5-11-25(12-14)19(26)13-30-21-24-23-17(29-21)9-10-18-22-15-7-3-4-8-16(15)31-18/h3-4,7-8,14H,2,5-6,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPMOSMAXCWJLBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)CSC2=NN=C(O2)CCC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1-[2-({5-[2-(1,3-benzothiazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]piperidine-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to summarize the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • A piperidine core
  • A benzothiazole moiety
  • An oxadiazole ring
  • A sulfanyl group

These structural components contribute to its biological activity by influencing its interaction with biological targets.

Antimicrobial Activity

Several studies have investigated the antimicrobial potential of benzothiazole derivatives, including those similar to this compound. For instance:

CompoundActivityIC50 (μM)Reference
Benzothiazole derivativeAntibacterial against E. coli10.5
Oxadiazole derivativeAntifungal against Candida albicans12.0
Piperidine derivativeAntimicrobial against Staphylococcus aureus8.0

The compound's structure suggests that it may exhibit similar or enhanced antimicrobial properties due to the synergistic effects of its functional groups.

Anticancer Activity

Research has shown that benzothiazole derivatives possess anticancer properties. For example, compounds containing the benzothiazole scaffold have demonstrated activity against various cancer cell lines:

CompoundCancer TypeIC50 (μM)Reference
Benzothiazole derivativeBreast cancer (MCF-7)15.0
Oxadiazole derivativeColon cancer (HCT116)20.0

These findings indicate that this compound may also possess anticancer properties.

Anti-inflammatory Activity

Benzothiazole derivatives have been reported to exhibit anti-inflammatory effects. The compound's potential in this regard can be inferred from studies demonstrating that related compounds inhibit pro-inflammatory cytokine production:

CompoundInflammatory ModelIC50 (μM)Reference
Benzothiazole derivativeLPS-induced inflammation in macrophages25.0
Oxadiazole derivativeCarrageenan-induced paw edema in rats30.0

This activity suggests that the compound may be useful in treating inflammatory diseases.

Case Studies and Research Findings

A notable study involved the synthesis and biological evaluation of various benzothiazole derivatives, including those with oxadiazole and piperidine functionalities. The results indicated that certain derivatives exhibited significant activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM .

Additionally, docking studies revealed that these compounds interact favorably with biological targets involved in disease pathways, suggesting a mechanism for their observed activities .

Scientific Research Applications

Medicinal Chemistry

Ethyl 1-[2-({5-[2-(1,3-benzothiazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]piperidine-3-carboxylate has shown promise in the development of new pharmaceuticals. Its structural components suggest potential activity against various diseases.

Case Study: Anticancer Activity

Research indicates that compounds containing benzothiazole and oxadiazole moieties exhibit anticancer properties. A study demonstrated that derivatives with similar structures inhibited the proliferation of cancer cells by inducing apoptosis . this compound could be explored for similar effects.

Pharmacology

The compound's unique structure may also lead to the discovery of novel pharmacological agents. Its potential as an anti-inflammatory and analgesic agent is under investigation.

Case Study: Pain Management

A derivative of this compound was tested in animal models for pain relief. Results indicated a significant reduction in pain response compared to control groups . This suggests that this compound may have similar therapeutic effects.

Materials Science

The compound's properties might also lend themselves to applications in materials science, particularly in the development of novel polymers or coatings with specific functionalities.

Case Study: Polymer Development

Research on related compounds has shown their effectiveness as additives in polymer formulations to enhance thermal stability and mechanical properties . this compound could be evaluated for similar enhancements in polymer matrices.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Modifications

The table below highlights key structural differences between the target compound and its analogs:

Compound Name Core Heterocycle Substituent on Oxadiazole Piperidine/Piperazine Key Functional Groups
Target Compound 1,3,4-Oxadiazole 2-(1,3-Benzothiazol-2-yl)ethyl Piperidine Sulfanyl acetyl, carboxylate ester
Ethyl 2-{5-[(3-Oxo-3,4-Dihydro-2H-1,4-Benzothiazin-4-yl)Methyl]-1H-1,2,3-Triazol-1-yl}Acetate 1,2,3-Triazole 1,4-Benzothiazine N/A Acetate ester, triazole linker
5-Amino-1-{[(5-Phenyl-1,3,4-Oxadiazol-2-yl)Thio]Acetyl}-3-Methyl-1H-Pyrazole-4-Carbonitrile 1,3,4-Oxadiazole Phenyl Pyrazole Sulfanyl acetyl, nitrile
Ethyl 4-[2-[[5-(3-Methylphenyl)-1,3,4-Oxadiazol-2-yl]Sulfanyl]Acetyl]Piperazine-1-Carboxylate 1,3,4-Oxadiazole 3-Methylphenyl Piperazine Sulfanyl acetyl, carboxylate ester
Ethyl 2-[[5-[(4-Methyl-3-Piperidin-1-ylsulfonylbenzoyl)Amino]-1,3,4-Thiadiazol-2-yl]Sulfanyl]Acetate 1,3,4-Thiadiazole 4-Methylbenzoyl Piperidine Sulfonyl, thiadiazole, sulfanyl acetyl
1,3-Benzothiazole vs. Phenyl/Other Substituents
  • The 2-(1,3-benzothiazol-2-yl)ethyl group in the target compound enhances electron-deficient aromatic interactions compared to phenyl or methylphenyl substituents in analogs . This may improve binding to enzymes like topoisomerases or tyrosine kinases, where electron-rich aromatic systems are critical.
Piperidine vs. Piperazine
  • The piperidine ring in the target compound offers a rigid, non-planar conformation compared to the more flexible piperazine in . Piperidine’s reduced basicity (pKa ~11 vs. piperazine’s ~9.8) may influence protonation states under physiological conditions, affecting solubility and target engagement .
Oxadiazole vs. Thiadiazole
  • Replacing the oxygen in oxadiazole with sulfur (as in thiadiazole in ) increases ring polarity and metabolic stability. Thiadiazoles are less prone to oxidative degradation but may exhibit weaker π-stacking due to larger atomic size .

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